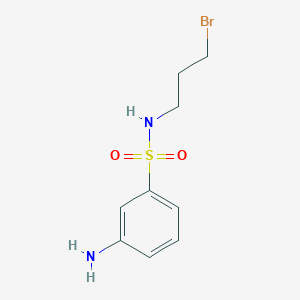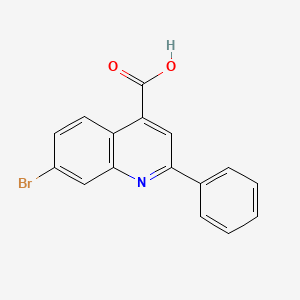
cinnamyl caproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cinnamyl caproate can be synthesized through the esterification of hexanoic acid with cinnamyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of hexanoic acid, 3-phenyl-2-propenyl ester follows a similar esterification process. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. After the reaction, the product is purified through processes such as distillation and crystallization to obtain the desired ester in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: cinnamyl caproate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Oxidation: The ester can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and aldehydes.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Hexanoic acid and cinnamyl alcohol.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
cinnamyl caproate has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which hexanoic acid, 3-phenyl-2-propenyl ester exerts its effects is primarily through its interaction with olfactory receptors in the nasal cavity . The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . Additionally, its potential antimicrobial activity may involve disruption of microbial cell membranes .
Comparaison Avec Des Composés Similaires
Cinnamyl acetate: Another ester with a similar aromatic profile but different chemical structure.
Hexyl cinnamaldehyde: Shares the cinnamyl group but differs in its aldehyde functionality.
Benzyl acetate: Similar ester functionality but with a benzyl group instead of a cinnamyl group.
Uniqueness: cinnamyl caproate is unique due to its specific combination of hexanoic acid and cinnamyl alcohol, which imparts a distinct aroma and chemical properties . Its versatility in various applications, from fragrances to potential therapeutic uses, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6994-20-3 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
[(E)-3-phenylprop-2-enyl] hexanoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-12-15(16)17-13-8-11-14-9-6-4-7-10-14/h4,6-11H,2-3,5,12-13H2,1H3/b11-8+ |
Clé InChI |
BHXVENZBMFLCKE-DHZHZOJOSA-N |
SMILES |
CCCCCC(=O)OCC=CC1=CC=CC=C1 |
SMILES isomérique |
CCCCCC(=O)OC/C=C/C1=CC=CC=C1 |
SMILES canonique |
CCCCCC(=O)OCC=CC1=CC=CC=C1 |
Key on ui other cas no. |
6994-20-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)






